N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzyl group, and an imidazole ring, which are connected through a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the imidazole derivative.
Formation of the Thioacetamide Linkage: The thioacetamide linkage is formed by reacting the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Chlorobenzyl Group: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide
- N-(2-chlorobenzyl)-2-((1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2-chlorobenzyl)-2-((1-(4-ethoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity, specificity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-26-17-8-6-15(7-9-17)13-24-11-10-22-20(24)27-14-19(25)23-12-16-4-2-3-5-18(16)21/h2-11H,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXUUFYYGPTGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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